molecular formula C22H25ClN6O2 B2482567 7-butyl-1-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1020453-87-5

7-butyl-1-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2482567
CAS RN: 1020453-87-5
M. Wt: 440.93
InChI Key: HGESRWNALBFIGN-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their complex molecular structures, which are often studied for their potential in various applications due to unique chemical and physical properties. Similar compounds have been synthesized and analyzed to understand their molecular arrangements, chemical behavior, and potential applications in different fields.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including the formation of pyrazolo-pyridine derivatives through regioselective synthesis, demonstrating the complexity of achieving specific molecular structures. For instance, compounds with benzyl substitutions on the N(7) position of pyrazolo[3,4-b]pyridine derivatives have been synthesized to study their molecular constitution and crystal structures, highlighting similar molecular constitutions but different crystal structures due to variations in substituents (Cruz et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals the significance of substituents in determining the crystal structure and molecular conformation. For example, analysis of various N(7)-benzyl-substituted derivatives has shown that even minor changes in peripheral substituents can significantly affect the hydrogen-bonded supramolecular structures, demonstrating the importance of molecular structure analysis in understanding compound properties (Trilleras et al., 2008).

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : A study details the regioselective synthesis of pyrano[3,2-e]pyrimidine-2,4-diones, demonstrating a methodology that could potentially apply to the synthesis of the mentioned compound, highlighting the versatility of pyrimidine derivatives in chemical synthesis (Majumdar & Das, 1998).
  • Crystal Structures and Molecular Interactions : Research on benzyl-substituted pyrazolo[3,4-b]pyridine derivatives provides insights into their molecular constitutions and crystal structures, which could inform the design and application of the queried compound in material science and molecular engineering (Cruz et al., 2008).

Potential Biological Activities

  • Receptor Affinity and Pharmacological Evaluation : A study on 8-aminoalkyl derivatives of purine-2,6-dione reveals their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, suggesting potential psychotropic activity. This indicates that structural analogs, including the compound of interest, may possess significant biological activities worth exploring (Chłoń-Rzepa et al., 2013).

Material Science and Coordination Chemistry

  • Metal Complexes of Pyrazolylpurine Derivatives : The synthesis and structural characterization of metal complexes with pyrazolylpurine derivatives, similar to the target compound, showcase their potential in developing metal-mediated base pairs, with implications for molecular electronics and nanotechnology (Sinha et al., 2015).

Synthetic Methodologies

  • Efficient Synthesis Protocols : Innovative synthetic methodologies for complex heterocyclic compounds highlight the compound's relevance in advancing synthetic chemistry, potentially leading to novel pharmaceuticals and materials (Rajesh et al., 2011).

properties

IUPAC Name

7-butyl-1-[(4-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN6O2/c1-5-6-11-27-18-19(24-21(27)29-15(3)12-14(2)25-29)26(4)22(31)28(20(18)30)13-16-7-9-17(23)10-8-16/h7-10,12H,5-6,11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGESRWNALBFIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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